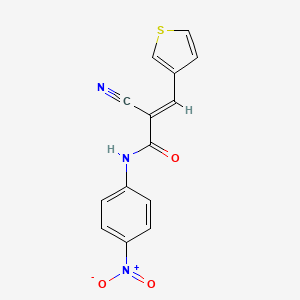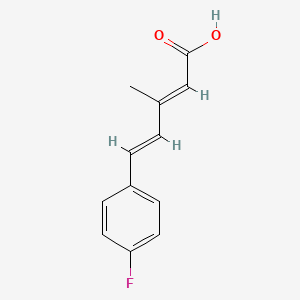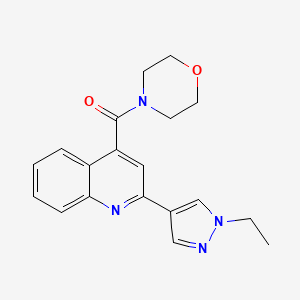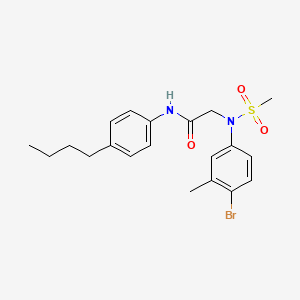
2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide
Descripción general
Descripción
2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide, also known as CTAA, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide has been studied for its potential applications in scientific research. It has been shown to have anti-tumor activity in vitro and in vivo, and has been tested against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide has also been studied for its anti-inflammatory and anti-oxidant properties, and has been shown to reduce inflammation and oxidative stress in animal models.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit cell proliferation. 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide has also been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide has been shown to reduce the expression of inflammatory cytokines, which can contribute to chronic inflammation and disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities, and it has been shown to have low toxicity in animal models. 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide is also stable under various conditions, which makes it suitable for use in various assays and experiments. However, 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are several future directions for research on 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide. One area of interest is the development of 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide derivatives with improved solubility and bioavailability. Another area of interest is the study of 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide in combination with other anti-cancer drugs, to determine if it can enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-cyano-N-(4-nitrophenyl)-3-(3-thienyl)acrylamide and its potential applications in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-nitrophenyl)-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c15-8-11(7-10-5-6-21-9-10)14(18)16-12-1-3-13(4-2-12)17(19)20/h1-7,9H,(H,16,18)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEACMBJACQOHQC-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CSC=C2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=CSC=C2)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(2-bromophenyl)-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4696777.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzamide](/img/structure/B4696779.png)
![2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4696787.png)

![4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4696795.png)
![12-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-8,9,10,11-tetrahydro[1,2,4]triazolo[1',5':1,6]pyrimido[4,5-b]quinoline](/img/structure/B4696796.png)

![N-[2-(2-benzylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B4696834.png)
![2-thioxo-3-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-1,3-thiazolidin-4-one](/img/structure/B4696840.png)
![1-ethyl-4-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4696847.png)
![N-cyclohexyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4696854.png)

![4-(methoxymethyl)-6-methyl-2-(1-pyrrolidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4696863.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-1-naphthylacetamide](/img/structure/B4696871.png)